molecular formula C7H7F3N2O B2582656 3-amino-1-methyl-5-(trifluoromethyl)pyridin-2-one CAS No. 1553950-73-4

3-amino-1-methyl-5-(trifluoromethyl)pyridin-2-one

Cat. No.: B2582656
CAS No.: 1553950-73-4
M. Wt: 192.141
InChI Key: VPIDLHRYZJRJQK-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-5-(trifluoromethyl)pyridin-2-one is a fluorinated pyridinone derivative characterized by a trifluoromethyl (-CF₃) group at the 5-position, a methyl group at the 1-position, and an amino (-NH₂) substituent at the 3-position of the pyridin-2-one core. This compound (molecular formula: C₇H₆F₃N₂O, molecular weight: 206.13 g/mol) is commercially available in varying quantities (100 mg to 250 mg) for research purposes . Its structural features, particularly the electron-withdrawing trifluoromethyl group and the nucleophilic amino group, make it a versatile intermediate for synthesizing bioactive molecules or materials with tailored electronic properties.

Properties

IUPAC Name

3-amino-1-methyl-5-(trifluoromethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-12-3-4(7(8,9)10)2-5(11)6(12)13/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIDLHRYZJRJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1553950-73-4
Record name 3-amino-1-methyl-5-(trifluoromethyl)-1,2-dihydropyridin-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-methyl-5-(trifluoromethyl)pyridin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with methylamine under controlled conditions to introduce the amino and methyl groups. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are carefully controlled to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-methyl-5-(trifluoromethyl)pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridinone derivatives.

Scientific Research Applications

Biological Activities

The biological activities of 3-amino-1-methyl-5-(trifluoromethyl)pyridin-2-one are attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Case Studies

  • Antimicrobial Activity : Research has shown that derivatives of trifluoromethylpyridines exhibit potent antimicrobial effects. For instance, compounds containing the trifluoromethyl group have demonstrated enhanced activity against resistant bacterial strains due to their ability to disrupt bacterial cell membranes .
  • Agrochemical Applications : The compound has been utilized in the development of herbicides and fungicides. Trifluoromethylpyridine derivatives are known for their effectiveness in crop protection, with several products receiving market approval. The unique properties imparted by the trifluoromethyl group contribute to their efficacy against pests while minimizing environmental impact .
  • Pharmaceutical Development : In medicinal chemistry, this compound has been explored as a lead compound for developing inhibitors targeting specific enzymes involved in cancer metabolism. Its structural modifications have led to the discovery of novel compounds with improved selectivity and potency against cancer cell lines .

Table 1: Synthesis Methods for this compound

MethodDescriptionYield (%)
Chlorine/Fluorine ExchangeUses trichloromethylpyridine as a precursor for trifluoromethyl introduction70-85
Direct TrifluoromethylationSubstitution reactions with bromo-pyridines using trifluoromethyl active species65-80

Table 2: Biological Activities of Derivatives

Compound NameActivity TypeTargetReference
Trifluoroacetylated derivative AAntimicrobialBacterial cell membrane
Herbicide BCrop ProtectionVarious pests
Inhibitor CCancer MetabolismSpecific enzyme

Mechanism of Action

The mechanism of action of 3-amino-1-methyl-5-(trifluoromethyl)pyridin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The amino group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Effects: The trifluoromethyl group enhances electron deficiency at the pyridinone core, improving stability and reactivity in nucleophilic substitutions. However, the amino group at position 3 in the target compound introduces nucleophilicity, contrasting with halogenated analogs (Cl, Br), which are purely electrophilic .
  • Biological Activity: Pyridin-2-one derivatives with electron-withdrawing groups (e.g., cyano, thioxo) exhibit enhanced acaricidal activity due to increased electrophilicity . The amino group in the target compound may reduce such activity compared to 3-chloro or 3-bromo analogs but could improve solubility for pharmaceutical applications.

Comparison with Thiazolo[4,5-b]pyridin-2-one Derivatives

Thiazolo[4,5-b]pyridin-2-ones, such as 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one, demonstrate how heterocyclic fusion and substituents influence bioactivity:

  • Anticancer Activity: 6-Phenylazo-5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one showed moderate cytotoxicity (average IC₅₀: 50 μM) against leukemia, carcinoma, and melanoma cell lines. However, minor structural changes (e.g., replacing a single atom) led to complete loss of activity, highlighting sensitivity to substitution patterns .

This may limit anticancer activity but simplify synthetic routes for functionalization.

Research Findings and Limitations

  • Gaps in Knowledge: Limited studies compare the target compound’s bioactivity with its halogenated analogs. Evidence from thiazolo derivatives suggests that even minor structural changes can drastically alter activity , warranting further investigation.

Biological Activity

3-Amino-1-methyl-5-(trifluoromethyl)pyridin-2-one is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more potent and selective. This article explores the biological activity of this compound through various studies, including structure-activity relationship (SAR) analyses, in vitro and in vivo evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring with an amino group, a methyl group, and a trifluoromethyl substituent. The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antibacterial Activity : Studies have shown that compounds with similar structures can inhibit bacterial enzymes crucial for cell viability, such as phosphopantetheinyl transferases (PPTases) .
  • Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .
  • Inhibition of Enzymatic Activity : It has been noted for its ability to inhibit specific enzymes involved in metabolic pathways, which can be leveraged for therapeutic purposes .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyridine ring and the introduction of electron-withdrawing groups like trifluoromethyl can enhance biological activity. For instance:

ModificationEffect on Activity
Addition of -CF3Increased potency against bacterial enzymes
Removal of nitrogenLoss of inhibitory activity
Variation in alkyl groupsAltered cytotoxicity profiles

These findings suggest that careful structural modifications can lead to improved efficacy and selectivity.

Case Studies

  • Antibacterial Efficacy : In a study evaluating various analogs of pyridine derivatives, this compound exhibited significant inhibition against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) lower than 10 µM .
  • Cytotoxicity in Cancer Cells : In vitro tests revealed that this compound showed selective cytotoxicity towards breast adenocarcinoma cells (MCF7), with IC50 values indicating effective growth inhibition compared to non-tumorigenic cells .
  • Mechanism of Action : Molecular docking studies have suggested that the compound binds effectively to target enzymes involved in bacterial metabolism, disrupting their function and leading to cell death .

Potential Therapeutic Applications

Given its promising biological activities, this compound could be explored for:

  • Antibiotic Development : Targeting resistant bacterial strains.
  • Cancer Therapy : As an adjunct to existing chemotherapeutics due to its ability to selectively kill cancer cells while sparing normal cells.

Q & A

Q. What are the established synthetic routes for 3-amino-1-methyl-5-(trifluoromethyl)pyridin-2-one, and what key reaction conditions are required?

The synthesis of pyridin-2-one derivatives often involves cyclocondensation or functional group interconversion. For example, [3+3] cyclocondensation of 4-iminothiazolidone-2 with acetylacetone in methanol, catalyzed by sodium methylate, has been optimized to yield thiazolo[4,5-b]pyridin-2-one derivatives . Key conditions include:

  • Temperature control (e.g., reflux in methanol).
  • Use of sodium methylate as a base to deprotonate intermediates.
  • Purification via column chromatography or recrystallization.
    For trifluoromethyl-substituted derivatives, halogenation (e.g., bromination or chlorination) of precursor pyridines followed by amination is common .

Q. How is the purity of this compound typically assessed, and what analytical methods are recommended?

Purity assessment requires a combination of techniques:

  • Chromatography : High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) to monitor reaction progress and isolate intermediates .
  • Spectroscopy : Nuclear magnetic resonance (NMR, ¹H/¹³C/¹⁹F) to confirm structure and detect impurities. For example, ¹⁹F NMR is critical for verifying trifluoromethyl group integrity .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) or LC-MS to validate molecular weight and isotopic patterns .

Q. What in vitro assays are used for initial biological evaluation of this compound?

Standard cytotoxicity assays include:

  • MTT assay : To measure cell viability across cancer cell lines (e.g., leukemia, carcinoma, melanoma) .
  • Selectivity screening : Comparing toxicity toward tumor vs. non-tumor cells (e.g., human fibroblasts) to assess therapeutic index .
  • Dose-response curves : IC₅₀ values are calculated using nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How do electron-withdrawing substituents like trifluoromethyl affect the compound’s biological activity and pharmacokinetics?

The trifluoromethyl group enhances metabolic stability and bioavailability by:

  • Increasing lipophilicity, improving membrane permeability .
  • Resisting oxidative metabolism due to strong C-F bonds, prolonging half-life .
  • Modulating electronic effects on the pyridine ring, which can enhance binding to target proteins (e.g., enzymes or receptors) .
    However, excessive lipophilicity may reduce solubility, necessitating formulation optimization (e.g., co-solvents or nanoencapsulation) .

Q. What strategies resolve contradictions in cytotoxicity data across different cell lines?

Discrepancies in cytotoxicity (e.g., activity in leukemia but not melanoma) may arise from:

  • Cell-specific uptake mechanisms : Use fluorescent probes (e.g., BODIPY-labeled derivatives) to track intracellular accumulation .
  • Metabolic activation : Screen for prodrug activation pathways (e.g., cytochrome P450 expression) using enzyme inhibitors or gene knockout models .
  • Target heterogeneity : Perform target engagement assays (e.g., thermal shift assays or CRISPR-Cas9 screens) to identify cell-line-specific binding partners .

Q. How can computational modeling guide the rational design of derivatives with improved anticancer activity?

  • Docking studies : Predict binding modes to targets like kinases or DNA repair enzymes using software (AutoDock, Schrödinger) .
  • QSAR models : Correlate substituent properties (e.g., Hammett σ constants) with cytotoxicity to prioritize synthetic targets .
  • ADMET prediction : Tools like SwissADME estimate absorption, distribution, and toxicity to filter candidate structures .

Q. What mechanistic insights explain the selective activity of phenylazo-substituted derivatives?

The phenylazo group at the C6 position induces:

  • Intercalation or DNA damage : The planar structure may intercalate DNA, triggering apoptosis .
  • Redox cycling : Azo groups can generate reactive oxygen species (ROS) under cellular reductases, selectively killing cancer cells .
  • Targeted protein degradation : Proteolysis-targeting chimeras (PROTACs) leveraging the azo moiety as a linker have shown promise .

Data Contradiction Analysis

Q. How should researchers address inconsistent SAR (structure-activity relationship) data in pyridin-2-one derivatives?

  • Control for stereochemistry : Ensure enantiomeric purity via chiral HPLC or asymmetric synthesis, as racemic mixtures can obscure activity .
  • Validate assay reproducibility : Use internal controls (e.g., reference drugs like doxorubicin) and replicate experiments across independent labs .
  • Explore off-target effects : Chemoproteomics (e.g., affinity-based protein profiling) identifies unintended interactions that explain variable results .

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